PROPAN-2-YL 5-CARBAMOYL-4-METHYL-2-[2-(PYRROLIDIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE
Overview
Description
PROPAN-2-YL 5-CARBAMOYL-4-METHYL-2-[2-(PYRROLIDIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE: is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPAN-2-YL 5-CARBAMOYL-4-METHYL-2-[2-(PYRROLIDIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene core, followed by the introduction of various functional groups. Common synthetic routes include:
Formation of the Thiophene Core: The thiophene ring can be synthesized through methods such as the Gewald reaction, which involves the condensation of a ketone with a cyanoacetamide in the presence of sulfur.
Functional Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the thiophene ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield thiophene sulfoxides, while reduction with NaBH4 can produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, thiophene derivatives, including this compound, are investigated for their potential as bioactive molecules. They may exhibit antimicrobial, antiviral, or anticancer properties, making them valuable in drug discovery and development.
Medicine
The compound’s potential therapeutic applications are of significant interest. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, thiophene derivatives are utilized in the production of organic semiconductors, organic light-emitting diodes (OLEDs), and other advanced materials. This compound’s unique properties make it suitable for such applications.
Mechanism of Action
The mechanism of action of PROPAN-2-YL 5-CARBAMOYL-4-METHYL-2-[2-(PYRROLIDIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Thiophene-2-carboxylate derivatives
- Pyrrolidinyl-substituted thiophenes
- Carbamoyl-substituted thiophenes
Uniqueness
What sets PROPAN-2-YL 5-CARBAMOYL-4-METHYL-2-[2-(PYRROLIDIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE apart is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
propan-2-yl 5-carbamoyl-4-methyl-2-[(2-pyrrolidin-1-ylacetyl)amino]thiophene-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4S/c1-9(2)23-16(22)12-10(3)13(14(17)21)24-15(12)18-11(20)8-19-6-4-5-7-19/h9H,4-8H2,1-3H3,(H2,17,21)(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVEDEGRPPVQGOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC(C)C)NC(=O)CN2CCCC2)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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